molecular formula C8H4Cl2N2 B1434322 4,6-Dichloro-1,7-naphthyridine CAS No. 1301714-24-8

4,6-Dichloro-1,7-naphthyridine

Cat. No. B1434322
M. Wt: 199.03 g/mol
InChI Key: KBPWYDLHQXLSEY-UHFFFAOYSA-N
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Description

“4,6-Dichloro-1,7-naphthyridine” is a chemical compound with the CAS Number: 1301714-24-8 . It has a molecular weight of 199.04 and its IUPAC name is 4,6-dichloro [1,7]naphthyridine .


Synthesis Analysis

While specific synthesis methods for “4,6-Dichloro-1,7-naphthyridine” were not found, naphthyridines in general have been synthesized using various methods . For instance, in 1893, Reissert reported the synthesis of naphthyridine derivatives for the first time from pyridine-type analogues .


Molecular Structure Analysis

The linear formula for “4,6-Dichloro-1,7-naphthyridine” is C8H4Cl2N2 . The InChI Code is 1S/C8H4Cl2N2/c9-6-1-2-11-7-4-12-8 (10)3-5 (6)7/h1-4H and the InChI key is KBPWYDLHQXLSEY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“4,6-Dichloro-1,7-naphthyridine” is a solid . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

  • Medicinal Chemistry

    • Naphthyridine derivatives have significant importance in the field of medicinal chemistry because many of them exhibit a variety of biological activities .
    • The synthesis and reactivity of 1,5-naphthyridine derivatives have been studied extensively .
    • The methods of application involve synthesis strategies followed by reactivity of these compounds with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .
    • The outcomes of these studies have led to the development of compounds with a wide range of biological activities .
  • Pharmaceutical Applications

    • Substituted 1,8-naphthyridine compounds are used as antihypertensives, antiarrhythmics, herbicide safeners and also as immunostimulants .
    • The methods of application typically involve chemical synthesis and subsequent testing for these activities .
    • The outcomes of these applications have led to the development of effective drugs and treatments .
  • Electronic and Catalytic Properties

    • 1,6-Naphthyridine and some of its derivatives have been reported to have medicinal, electronic, and catalytic properties .
    • The methods of application typically involve chemical synthesis and subsequent testing for these properties .
    • The outcomes of these applications have led to the development of effective electronic devices and catalysts .
  • Anticancer Properties

    • Functionalized 1,6-naphthyridines have been studied for their anticancer properties .
    • The methods of application typically involve chemical synthesis and subsequent testing for these activities .
    • The outcomes of these applications have led to the development of potential anticancer treatments .
  • Anti-HIV and Antimicrobial Activities

    • 1,6-naphthyridines have been found to have anti-HIV and antimicrobial activities .
    • The methods of application typically involve chemical synthesis and subsequent testing for these activities .
    • The outcomes of these applications have led to the development of potential treatments for HIV and various microbial infections .
  • Analgesic, Anti-inflammatory and Antioxidant Activities

    • 1,6-naphthyridines have been found to have analgesic, anti-inflammatory, and antioxidant activities .
    • The methods of application typically involve chemical synthesis and subsequent testing for these activities .
    • The outcomes of these applications have led to the development of potential treatments for pain, inflammation, and oxidative stress .
  • Enzyme Inhibitory Properties

    • 1,5-naphthyridine derivatives have been studied for their enzyme inhibitory properties .
    • The methods of application typically involve chemical synthesis and subsequent testing for these activities .
    • The outcomes of these applications have led to the development of potential enzyme inhibitors .
  • Agricultural Applications

    • Naphthyridines are widely used in agriculture .
    • The methods of application typically involve chemical synthesis and subsequent testing for these activities .
    • The outcomes of these applications have led to the development of effective agricultural treatments .
  • Industrial Applications

    • Naphthyridines are used in various industrial endeavors .
    • The methods of application typically involve chemical synthesis and subsequent testing for these activities .
    • The outcomes of these applications have led to the development of effective industrial solutions .

Safety And Hazards

The compound is considered hazardous. It is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

4,6-dichloro-1,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-6-1-2-11-7-4-12-8(10)3-5(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPWYDLHQXLSEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=NC(=CC2=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701306789
Record name 4,6-Dichloro-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-1,7-naphthyridine

CAS RN

1301714-24-8
Record name 4,6-Dichloro-1,7-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1301714-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloro-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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